2-Methylpyrimidin-5-ol

Description

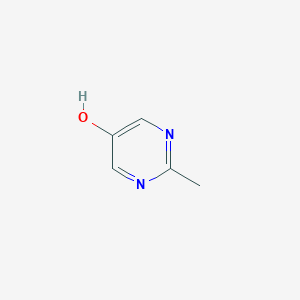

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-6-2-5(8)3-7-4/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVPBGSKPYIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336731 | |

| Record name | 2-Methylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35231-56-2 | |

| Record name | 2-Methylpyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methylpyrimidin-5-ol: Properties, Structure, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Methylpyrimidin-5-ol (CAS No: 35231-56-2), a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its structural features with a focus on tautomerism, and provide a detailed, predicted spectroscopic analysis. Furthermore, this guide outlines a representative synthetic protocol, discusses the compound's reactivity, and highlights its applications as a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this versatile chemical building block.

Introduction

This compound, also known as 5-hydroxy-2-methylpyrimidine, is a substituted pyrimidine that serves as a valuable intermediate in organic synthesis.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[2] The strategic placement of a hydroxyl group and a methyl group on the pyrimidine ring imparts specific reactivity and structural characteristics to this compound, making it a sought-after precursor for a range of target molecules, particularly in the pharmaceutical and agrochemical industries.[1][3] This guide aims to consolidate the available technical information and provide expert insights into the chemistry and utility of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This compound is typically a white to pale yellow crystalline solid.[1] It exhibits solubility in water, as well as in common organic solvents like alcohols and esters.[1] A summary of its key properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 35231-56-2 | [1] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molar Mass | 110.11 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 175-179 °C | [1] |

| Boiling Point | 208 °C | [1] |

| Density | 1.215 g/cm³ | [1] |

| Flash Point | 80 °C | [1] |

| pKa (Predicted) | 6.92 ± 0.23 | [1] |

| Solubility | Soluble in water, alcohol, and esters | [1] |

Molecular Structure and Spectroscopic Analysis

Structural Features and Tautomerism

The structure of this compound is characterized by a pyrimidine ring substituted with a methyl group at the 2-position and a hydroxyl group at the 5-position. A critical aspect of its structure is the existence of tautomeric forms. Hydroxypyrimidines can exist in equilibrium between the hydroxy (enol) form and the keto form.[4][5] In the case of this compound, it can exist in equilibrium with its keto tautomer, 2-methylpyrimidin-5(4H)-one.

The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH.[6][7] In polar solvents, the keto form is often favored due to its ability to participate in hydrogen bonding, while non-polar solvents may favor the hydroxy form.[3] This tautomerism has significant implications for the compound's reactivity and its interactions in biological systems.[7]

Caption: Tautomeric equilibrium of this compound.

Predicted Spectroscopic Characterization

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would likely exhibit the following signals:

-

Aromatic Protons: Two singlets in the aromatic region (δ 8.0-9.0 ppm), corresponding to the protons at the C4 and C6 positions of the pyrimidine ring.

-

Methyl Protons: A singlet around δ 2.5-2.7 ppm, corresponding to the three protons of the methyl group at the C2 position.

-

Hydroxyl Proton: A broad singlet at a variable chemical shift (typically δ 9.0-12.0 ppm), corresponding to the hydroxyl proton. The broadness and chemical shift are dependent on concentration and temperature due to hydrogen bonding.

The predicted ¹³C NMR spectrum would show five distinct signals corresponding to the five carbon atoms in different chemical environments:

-

C2 (bearing the methyl group): δ ~160-165 ppm.

-

C4 and C6 (aromatic CH): δ ~140-155 ppm.

-

C5 (bearing the hydroxyl group): δ ~150-155 ppm.

-

Methyl Carbon: δ ~20-25 ppm.

The IR spectrum is expected to show characteristic absorption bands for its functional groups:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks around 2850-3000 cm⁻¹.

-

C=N and C=C Stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 110. Plausible fragmentation patterns could involve the loss of CO (m/z = 82) or HCN (m/z = 83) from the pyrimidine ring, which are common fragmentation pathways for such heterocyclic systems.[11][12][13][14][15]

Experimental Protocol for Spectroscopic Analysis

The following provides a standard protocol for acquiring NMR spectra, which can be adapted for IR and MS analysis.[8]

Caption: General workflow for NMR sample preparation and data acquisition.

Synthesis and Reactivity

Representative Synthetic Protocol

While various methods for the synthesis of this compound can be envisaged, a common and reliable approach involves the diazotization of the corresponding amine, 2-methyl-5-aminopyrimidine, followed by hydrolysis of the resulting diazonium salt.[16]

Step 1: Diazotization of 2-Methyl-5-aminopyrimidine In this step, the primary aromatic amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

Step 2: Hydrolysis of the Diazonium Salt The diazonium salt is then carefully heated in an aqueous solution. The diazonium group is an excellent leaving group (as N₂) and is readily displaced by a hydroxyl group from water.

Caption: Synthetic pathway from 2-methyl-5-aminopyrimidine.

Detailed Experimental Procedure:

-

Preparation of the Amine Solution: Dissolve 2-methyl-5-aminopyrimidine in a dilute aqueous solution of a strong acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice bath with stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, maintaining the temperature below 5 °C. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

-

Hydrolysis: After the addition is complete, continue stirring at low temperature for a short period, then slowly and carefully heat the reaction mixture. The evolution of nitrogen gas will be observed.

-

Work-up and Purification: After the gas evolution ceases, cool the reaction mixture. The product can be isolated by adjusting the pH to cause precipitation, followed by filtration. Alternatively, extraction with a suitable organic solvent may be employed. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water or ethanol/water).

Chemical Reactivity

The reactivity of this compound is governed by the pyrimidine ring and its substituents. The hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The pyrimidine ring itself is electron-deficient and can be susceptible to nucleophilic attack under certain conditions. It can also undergo condensation reactions with aldehydes or ketones under acidic conditions.[1]

Applications in Drug Development and Industry

This compound is a valuable building block in the synthesis of more complex molecules. Its primary application lies in its role as a key intermediate for the production of active pharmaceutical ingredients (APIs) and agrochemicals.[1][3]

The pyrimidine core is a privileged scaffold in drug discovery, and modifications at the 5-position are common in the design of kinase inhibitors and other therapeutic agents. For instance, a derivative of this compound, specifically (2-methylpyrimidin-5-yl)methyl, has been incorporated into a complex molecule designed as a potential therapeutic agent, as detailed in patent US10023570.[17] This highlights the direct relevance of this scaffold in the development of novel drugs.

Safety and Handling

Recommended Handling Precautions:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental contact, rinse the affected area with plenty of water and seek medical attention if irritation persists.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a heterocyclic compound with a rich chemistry and significant potential as a synthetic intermediate. Its structural features, particularly the presence of a reactive hydroxyl group and the phenomenon of tautomerism, make it a versatile building block for the synthesis of a wide range of target molecules. While there is a need for more publicly available experimental data, particularly spectroscopic and toxicological information, its established role in the synthesis of complex organic molecules, including potential pharmaceuticals, underscores its importance to the chemical and drug development industries. This guide provides a solid foundation for researchers and scientists working with or considering the use of this valuable compound.

References

- This compound - ChemBK. (2024-04-09).

- Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC - NIH.

- Supporting Information - The Royal Society of Chemistry.

- Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine.

- 2-methyl-5-hydroxypyrimidine.

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023-08-29).

- Studies on Pyrimidines. I. The Preparation of 2-Methyl-6-oxypyrimidine-5-acetic Acid and Some of its Derivatives - ElectronicsAndBooks.

- 2-Chloro-5-methylpyrimidin-4-ol | C5H5ClN2O | CID 49783283 - PubChem.

- mass spectra - fragmentation patterns - Chemguide.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine - RSC Publishing.

- JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents.

- Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole - NIH.

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready.

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (2023-10-24).

- Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development - Mlunias.

- 2-METHYL-PYRIMIDIN - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- Flow Synthesis of 2-Methylpyridines via α-Methylation - MDPI. (2015-08-31).

- A new reaction route for the synthesis of 2-methyl-5-ethylpyridine - RSC Publishing.

- 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem - NIH.

- Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. - ResearchGate.

- Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - NIH. (2022-11-02).

- Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC - NIH. (2024-12-12).

- US10023570, Example 465 | C27H26N10 | CID 124200084 - PubChem - NIH.

- Nitrosative Cytosine Deamination. An Exploration of the Chemistry Emanating from Deamination with Pyrimidine Ring-Opening - PMC - NIH.

- Direct synthesis of 5-azapyrimidine 2′-deoxyribonucleosides. Hydrolysis of 5-aza-2′-deoxycytidine - PMC - NIH.

- Spectroscopy in Characterization of Materials—Developments - MDPI. (2024-05-19).

- Tautomeric Equilibrium Definition - Organic Chemistry II Key Term - Fiveable.

- Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - ResearchGate. (2025-08-06).

- Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR.

- Oxidation reaction of 5-ethyl-2-methylpyridine using HNO3. - ResearchGate.

- Keto-enol tautomerism in the development of new drugs - Frontiers.

- From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed. (2013-11-27).

- Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds - Journal of the Chemical Society (Resumed) (RSC Publishing).

- Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid - NIH.

Sources

- 1. chembk.com [chembk.com]

- 2. mlunias.com [mlunias.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spectroscopy in Characterization of Materials—Developments [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. article.sapub.org [article.sapub.org]

- 14. scienceready.com.au [scienceready.com.au]

- 15. youtube.com [youtube.com]

- 16. Aliphatic Amines Unlocked for Selective Transformations through Diazotization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US10023570, Example 465 | C27H26N10 | CID 124200084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 19. 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylpyrimidin-5-ol (CAS 35231-56-2): A Versatile Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyrimidin-5-ol, registered under CAS number 35231-56-2, is a heterocyclic organic compound featuring a pyrimidine core. This structural motif is central to numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. As a functionalized pyrimidine, this compound serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry. Its strategic placement of a methyl group and a hydroxyl group offers synthetic handles for further molecular elaboration, making it a compound of significant interest for the development of novel chemical entities. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols.

Physicochemical and Structural Properties

This compound is typically a white to pale yellow crystalline solid.[1] Its fundamental properties are crucial for its handling, reaction setup, and purification. The pyrimidine ring system imparts a degree of aromaticity and specific reactivity patterns to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 35231-56-2 | [1][2] |

| Molecular Formula | C₅H₆N₂O | [1][2] |

| Molecular Weight | 110.11 g/mol | [1][2] |

| Melting Point | 175-179°C | [1][2] |

| Boiling Point | 208°C at 760 mmHg | [1][3] |

| Density | 1.215 g/cm³ | [1] |

| Appearance | White to pale yellow crystalline solid | [1] |

| Solubility | Soluble in water, alcohol, and ester solvents. | [1] |

| InChI Code | 1S/C5H6N2O/c1-4-6-2-5(8)3-7-4/h2-3,8H,1H3 | [3][4] |

Synthesis and Purification

The synthesis of substituted pyrimidines can be achieved through various condensation reactions. While specific, peer-reviewed synthesis routes for this compound are not abundantly detailed in public literature, a general and plausible approach involves the cyclization of a three-carbon precursor with an amidine.

Conceptual Synthetic Workflow

A common strategy for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For this compound, a logical precursor would be a derivative of malondialdehyde bearing a hydroxyl group, reacting with acetamidine.

Caption: Conceptual workflow for the synthesis and purification of this compound.

Exemplary Synthesis Protocol (Hypothetical)

This protocol is based on established principles of pyrimidine synthesis and serves as a guiding framework.

-

Reaction Setup : To a solution of a suitable 1,3-dielectrophile precursor (e.g., 2-hydroxymalonaldehyde diethyl acetal, 1 equivalent) in ethanol, add acetamidine hydrochloride (1.1 equivalents) and a base such as sodium ethoxide (2.5 equivalents).

-

Rationale: Ethanol is a common solvent for such condensations, dissolving both polar and nonpolar reactants. Sodium ethoxide acts as a base to deprotonate the acetamidine hydrochloride and catalyze the cyclization.

-

-

Reaction Execution : Heat the mixture to reflux (approximately 78°C) for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Heating provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate. TLC allows for the visualization of the consumption of starting materials and the formation of the product.

-

-

Workup : After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). Remove the solvent under reduced pressure.

-

Rationale: Neutralization quenches the reaction and precipitates the product if it is less soluble in the neutralized medium. Evaporation concentrates the product for isolation.

-

-

Isolation and Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

-

Rationale: Recrystallization is an effective method for purifying crystalline solids by leveraging differences in solubility at different temperatures. Column chromatography separates compounds based on their polarity, offering a higher degree of purification.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyrimidine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

-

¹³C NMR : The carbon NMR spectrum will display signals corresponding to the methyl carbon and the four unique carbons of the pyrimidine ring.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | Singlet | -CH₃ |

| ~8.2 | Singlet | Ring CH | |

| ~8.4 | Singlet | Ring CH | |

| ~9.5-10.5 | Broad Singlet | -OH | |

| ¹³C | ~20 | - | -CH₃ |

| ~130-160 (4 signals) | - | Pyrimidine Ring Carbons |

Note: These are predicted values based on known data for similar pyrimidine structures. Actual values may vary.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the structure.

-

Method : Electron Ionization (EI) is a common technique for this type of molecule.

-

Expected Molecular Ion : A prominent molecular ion peak (M⁺˙) is expected at m/z 110, corresponding to the molecular weight of the compound.[1][7]

-

Fragmentation : Key fragmentation pathways may involve the loss of CO, HCN, or radicals from the methyl group, leading to characteristic daughter ions.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |

| 2900-3000 | C-H stretch | Methyl (-CH₃) and Aromatic C-H |

| ~1600 | C=N stretch | Pyrimidine Ring |

| ~1570 | C=C stretch | Pyrimidine Ring |

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds.

Step-by-Step HPLC Protocol

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8]

-

Detection : UV detection at a wavelength where the compound exhibits strong absorbance (typically determined by UV-Vis spectroscopy, likely around 254 nm).

-

Sample Preparation : Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

-

Analysis : Inject a small volume (e.g., 10 µL) of the sample solution. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry. This compound is a valuable intermediate due to its two reactive sites: the hydroxyl group and the pyrimidine ring itself.[1]

-

Scaffold for Kinase Inhibitors : The pyrimidine core is prevalent in many FDA-approved kinase inhibitors. The hydroxyl group of this compound can be used as an attachment point for side chains that target the hinge region or other pockets of the ATP-binding site of kinases.

-

Synthesis of Bioactive Compounds : The compound can serve as a starting material for more complex heterocyclic systems through reactions like O-alkylation, O-acylation, or nucleophilic aromatic substitution (under certain conditions).

-

Fragment-Based Drug Discovery (FBDD) : Due to its relatively small size and desirable physicochemical properties, it can be used as a fragment in FBDD screening campaigns to identify initial hits against biological targets.

Caption: Synthetic utility of this compound in developing advanced drug scaffolds.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]

-

Handling : Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[10] Keep away from heat, sparks, and open flames.[11]

-

First Aid :

-

In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10][13]

-

In case of skin contact : Wash off immediately with plenty of soap and water.[13]

-

If inhaled : Move the person to fresh air.[13]

-

If swallowed : Do NOT induce vomiting. Rinse mouth and seek medical attention.[10][13]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] Recommended long-term storage is at 2-8°C, often under desiccated conditions.[2][4]

References

- ChemBK. (2024). This compound.

- AKSci. (n.d.). 35231-56-2 this compound.

- GuideChem. (n.d.). Cas no 35231-56-2 (this compound).

- LabSolutions. (n.d.). This compound.

- Fisher Scientific. (2012). Safety Data Sheet.

- Fisher Scientific. (2008). Safety Data Sheet.

- AbacipharmTech. (n.d.). Carbohydrate.

- BOC Sciences. (n.d.). MSDS of 2,4-Dimethylpyrimidin-5-ol.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- ChemicalBook. (n.d.). 5-Hydroxy-2-methylpyrimidine.

- ChemBuyersGuide.com, Inc. (n.d.). ETA chemicals Co.,Ltd.

- ChemBuyersGuide.com, Inc. (n.d.). CHEMOS GmbH & Co. KG.

- Google Patents. (n.d.). US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol....

- Jubilant Ingrevia. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum.

- Oakwood Chemical. (n.d.). This compound.

- ChemSrc. (n.d.). 5-Hydroxy-2-methylpyrimidine SDS.

- PubChem. (n.d.). 2-Hydroxy-5-methylpyridine.

- ScienceDirect. (n.d.). Synthesis of 2-alkylpyrimidines via 2-alkyl-1,4,5,6-tetrahydropyrimidines.

- Sigma-Aldrich. (n.d.). This compound | 35231-56-2.

- PubChem. (n.d.). 2-Methylpyrimidin-5-amine.

- MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.

- SpectraBase. (n.d.). 2-METHYL-PYRIMIDIN - [13C NMR].

- Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

- PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanol.

- MedchemExpress.com. (n.d.). 2-Aminopyrimidin-5-ol | Endogenous Metabolite.

- PubMed. (1991). High-performance liquid chromatographic analysis of 5-ethylpyrimidines and 5-methylpyrimidines in plasma.

- Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Analysis of 2-Hydroxy-5-methylpyrazine.

- Benchchem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.

Sources

- 1. chembk.com [chembk.com]

- 2. 35231-56-2 this compound AKSci W5688 [aksci.com]

- 3. This compound | 35231-56-2 [sigmaaldrich.com]

- 4. labsolu.ca [labsolu.ca]

- 5. rsc.org [rsc.org]

- 6. 2-Methylpyrimidine(5053-43-0) 1H NMR [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. High-performance liquid chromatographic analysis of 5-ethylpyrimidines and 5-methylpyrimidines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. capotchem.cn [capotchem.cn]

Solubility of 2-Methylpyrimidin-5-ol in various organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methylpyrimidin-5-ol in Various Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of this compound, a crucial parameter for researchers, scientists, and professionals in drug development and chemical synthesis. Understanding the solubility of this compound is paramount for tasks ranging from reaction optimization and product purification to formulation and bioavailability studies.

Introduction to this compound and Its Solubility

This compound, with the chemical formula C₅H₆N₂O, is a heterocyclic organic compound featuring a pyrimidine ring substituted with a methyl group and a hydroxyl group.[1] Its structure, possessing both a hydrogen bond donor (-OH) and acceptor sites (pyrimidine nitrogens), dictates its physicochemical properties, most notably its solubility. The interplay of these functional groups with various solvents is a key determinant of its behavior in chemical and biological systems.

The solubility of an active pharmaceutical ingredient (API) or a chemical intermediate like this compound is not merely a physical constant but a critical factor that influences its purification, formulation, and ultimately, its efficacy and application. This guide delves into the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, presents a detailed solubility profile, and discusses the practical application of this data in purification processes.

Theoretical Principles Governing Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[2] For this compound, its solubility in a given organic solvent is a function of the intermolecular forces between the solute and solvent molecules.

-

Molecular Structure and Polarity: The this compound molecule has distinct polar and non-polar regions. The hydroxyl (-OH) group is highly polar and capable of hydrogen bonding. The pyrimidine ring, with its nitrogen atoms, also contributes to the polarity and can act as a hydrogen bond acceptor. The methyl (-CH₃) group, in contrast, is non-polar. This amphiphilic nature suggests that its solubility will be significant in polar solvents, particularly those that can participate in hydrogen bonding.

-

Effect of Solvent Type:

-

Polar Protic Solvents (e.g., alcohols): These solvents can act as both hydrogen bond donors and acceptors. Consequently, this compound is expected to exhibit high solubility in these solvents due to favorable hydrogen bonding interactions.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Good solubility is anticipated, though perhaps less than in protic solvents.

-

Non-Polar Solvents (e.g., toluene, hexane): These solvents lack significant polarity and cannot engage in hydrogen bonding. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by solute-solvent interactions, leading to poor solubility.

-

-

Impact of Temperature: The dissolution of most solid organic compounds is an endothermic process. According to Le Chatelier's principle, increasing the temperature will increase the solubility of such compounds.[2] This temperature dependence is crucial for techniques like recrystallization.

Caption: Key functional groups of this compound influencing its solubility.

Experimental Determination of Solubility

A reliable method for determining the equilibrium solubility of a compound is the isothermal shake-flask method.[3] This technique ensures that the solution reaches saturation, providing accurate and reproducible data.

Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of stoppered glass flasks, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Equilibration: Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the flasks for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is achieved.[3][4]

-

Phase Separation: After equilibration, cease agitation and allow the flasks to rest in the thermostat for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification: Determine the mass of the collected filtrate. Remove the solvent by evaporation under reduced pressure or a stream of nitrogen. Weigh the remaining solid residue of this compound.

-

Calculation: Calculate the solubility in terms of g/100 mL or mole fraction using the mass of the dissolved solid and the volume or mass of the solvent.

-

Repeatability: Perform the experiment in triplicate to ensure the precision of the results.[3]

Caption: Workflow for the isothermal shake-flask solubility determination method.

Solubility Profile of this compound

The following table presents representative solubility data for this compound in a range of organic solvents at different temperatures. This data illustrates the expected trends based on the theoretical principles discussed earlier.

| Solvent | Solvent Type | Solubility ( g/100 mL) at 298.15 K (25 °C) | Solubility ( g/100 mL) at 308.15 K (35 °C) | Solubility ( g/100 mL) at 318.15 K (45 °C) |

| Ethanol | Polar Protic | 15.2 | 22.5 | 31.8 |

| Methanol | Polar Protic | 18.5 | 27.1 | 38.0 |

| Isopropanol | Polar Protic | 8.9 | 13.5 | 19.2 |

| Acetone | Polar Aprotic | 10.5 | 16.0 | 22.7 |

| Ethyl Acetate | Polar Aprotic | 4.1 | 6.8 | 10.5 |

| Toluene | Non-Polar | 0.3 | 0.6 | 1.1 |

| Hexane | Non-Polar | < 0.1 | < 0.1 | 0.2 |

Analysis of the Solubility Profile

The data clearly demonstrates the strong influence of solvent polarity on the solubility of this compound.

-

High Solubility in Polar Protic Solvents: The highest solubility is observed in methanol and ethanol, which are capable of extensive hydrogen bonding with the hydroxyl group and pyrimidine nitrogens of the solute.

-

Moderate Solubility in Polar Aprotic Solvents: Acetone and ethyl acetate show moderate solubility. While they cannot donate hydrogen bonds, their carbonyl groups can act as hydrogen bond acceptors for the hydroxyl group of this compound.

-

Low Solubility in Non-Polar Solvents: As expected, solubility is very poor in non-polar solvents like toluene and hexane, which cannot overcome the strong intermolecular forces within the crystalline structure of the solute.

-

Temperature Dependence: In all polar solvents, the solubility of this compound increases significantly with temperature, confirming the endothermic nature of the dissolution process. This property is the foundation for purification by recrystallization.

Practical Application: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds, and its success hinges on the differential solubility of the compound in a hot versus a cold solvent.[5][6]

Selecting an Appropriate Recrystallization Solvent

An ideal recrystallization solvent for this compound should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at the solvent's boiling point.

-

Result in the formation of well-defined crystals upon cooling.

-

Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

-

Not react with the compound.

Based on the data table, isopropanol or a mixed solvent system like ethanol-water could be excellent choices. Isopropanol shows a significant increase in solubility with temperature. For a mixed solvent system, this compound would be dissolved in a minimum amount of hot ethanol (a "good" solvent), and then water (a "poor" solvent) would be added dropwise until the solution becomes cloudy, after which it is reheated to clarify and then cooled.[7][8]

Protocol: Single-Solvent Recrystallization from Isopropanol

-

Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a small amount of isopropanol and heat the mixture to boiling while stirring. Continue adding hot isopropanol in small portions until the solid is completely dissolved.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of cold isopropanol to remove any adhering impurities.

-

Drying: Dry the crystals in a vacuum oven or by air drying to remove all traces of the solvent.[5]

Caption: General workflow for the purification of this compound by recrystallization.

Conclusion

The solubility of this compound is highly dependent on the polarity and hydrogen bonding capability of the solvent, as well as on temperature. It exhibits high solubility in polar protic solvents like alcohols, moderate solubility in polar aprotic solvents, and poor solubility in non-polar hydrocarbons. This well-defined solubility profile not only provides a fundamental understanding of its behavior in solution but also enables the design of effective purification protocols, such as recrystallization, which are essential for its application in research and development.

References

- Determination of Solubility. Source: vertexaisearch.cloud.google.com.

- Solubility of Organic & Inorganic Compounds. Source: vertexaisearch.cloud.google.com.

- This compound - ChemBK. Source: ChemBK.

- Solubility of Organic Compounds. Source: vertexaisearch.cloud.google.com.

- How To Determine Solubility Of Organic Compounds?. Source: YouTube.

- Experiment 727: Organic Compound Functional Groups. Source: Chemistry LibreTexts.

- Recrystallization. Source: vertexaisearch.cloud.google.com.

- Recrystallization. Source: vertexaisearch.cloud.google.com.

- 2-Chloro-5-methylpyrimidin-4-ol | C5H5ClN2O | CID 49783283. Source: PubChem.

- (2-Methylpyrimidin-5-yl)methanol | C6H8N2O | CID 14686706. Source: PubChem.

- 5-Fluoro-2-methylpyrimidin-4-ol | C5H5FN2O | CID 45080525. Source: PubChem.

- This compound - LabSolutions. Source: LabSolutions.

- Two-Solvent Recrystalliz

- 7.6.

- 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764. Source: PubChem.

- Reagents & Solvents: Solvents for Recrystallization. Source: University of Rochester Department of Chemistry.

- Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Source: Biointerface Research in Applied Chemistry.

- 35231-56-2|this compound|BLD Pharm. Source: BLD Pharm.

- Solubility of Organic and Inorganic Chemicals in Selected Solvents.. Source: vertexaisearch.cloud.google.com.

- THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS.

- Solvent Miscibility Table. Source: Sigma-Aldrich.

- Thermodynamic properties of solubility of 2-methyl-5-arylfuran-3-carboxylic acids in organic solvents.

- Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution.

- Solubility Determination and Thermodynamic Mixing Properties of 5-Methyl-2-pyrazinecarboxylic Acid in Different Solvents.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylpyrimidin-5-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylpyrimidin-5-ol, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. This document delves into the strategic considerations behind a plausible synthetic pathway, offering a detailed, step-by-step protocol. Furthermore, it outlines a rigorous characterization workflow, complete with expected analytical data, to ensure the identity, purity, and structural integrity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a self-validating framework for the successful preparation and analysis of this compound.

Introduction: The Significance of this compound in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This compound, with its methyl group at the 2-position and a hydroxyl group at the 5-position, presents a unique combination of features. The methyl group can influence metabolic stability and binding interactions, while the hydroxyl group provides a handle for further functionalization, making it an attractive intermediate for the synthesis of diverse compound libraries. Its structural motifs are found in molecules targeting a range of diseases, highlighting its importance as a valuable scaffold for the development of novel therapeutics.

Strategic Approach to the Synthesis of this compound

While several general methods for pyrimidine synthesis exist, a direct, high-yield synthesis of this compound requires careful consideration of starting materials and reaction conditions. A plausible and efficient approach involves the cyclocondensation of a suitable three-carbon building block with acetamidine. This strategy is rooted in the classical Pinner synthesis of pyrimidines, which offers a reliable method for constructing the pyrimidine core.[1]

The logical workflow for this synthesis is depicted below:

Caption: Synthetic workflow for this compound.

This multi-step approach is designed to be robust and scalable. The initial cyclocondensation provides the core pyrimidine structure, followed by functional group manipulations to arrive at the desired this compound.

Detailed Experimental Protocol

The following protocol is a proposed and logical synthesis based on established pyrimidine chemistry. Researchers should adapt and optimize the conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This step involves the base-catalyzed condensation of diethyl malonate with acetamidine hydrochloride.

Materials:

-

Diethyl malonate

-

Acetamidine hydrochloride

-

Sodium ethoxide (prepared in situ from sodium metal and absolute ethanol)

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken.

-

Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate dropwise with stirring.

-

Add acetamidine hydrochloride in one portion to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and slowly add concentrated hydrochloric acid to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain 4,6-dihydroxy-2-methylpyrimidine.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

The dihydroxy pyrimidine is then converted to the dichloro derivative using a chlorinating agent.

Materials:

-

4,6-dihydroxy-2-methylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline (catalyst)

Procedure:

-

In a fume hood, carefully add 4,6-dihydroxy-2-methylpyrimidine to an excess of phosphorus oxychloride.

-

Add a catalytic amount of N,N-dimethylaniline.

-

Heat the mixture to reflux for 2-3 hours.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product to obtain 4,6-dichloro-2-methylpyrimidine.

Step 3: Synthesis of this compound (Reductive Dehalogenation and Hydrolysis)

The final step involves the removal of the chlorine atoms and introduction of the hydroxyl group. This can be achieved through catalytic hydrogenation.

Materials:

-

4,6-dichloro-2-methylpyrimidine

-

Palladium on carbon (Pd/C, 10%)

-

Sodium hydroxide (NaOH)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 4,6-dichloro-2-methylpyrimidine in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Add a solution of sodium hydroxide in water.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Neutralize the filtrate with hydrochloric acid.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods should be employed.

Physical Properties

The synthesized this compound is expected to be a white to pale yellow crystalline solid.

| Property | Expected Value | Reference |

| Molecular Formula | C₅H₆N₂O | N/A |

| Molecular Weight | 110.11 g/mol | N/A |

| Melting Point | 175-179 °C | [2] |

| Boiling Point | 208 °C | [2] |

| Solubility | Soluble in water, alcohol, and ester solvents. | [2] |

Spectroscopic Analysis

The following diagram illustrates the workflow for the characterization of the final product.

Caption: Workflow for the characterization of this compound.

Expected ¹H NMR (400 MHz, DMSO-d₆) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 1H | H-4 or H-6 |

| ~8.0 | s | 1H | H-6 or H-4 |

| ~2.4 | s | 3H | -CH₃ |

| ~9.5-10.5 | br s | 1H | -OH |

Expected ¹³C NMR (100 MHz, DMSO-d₆) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~150 | C-5 |

| ~145 | C-4 or C-6 |

| ~140 | C-6 or C-4 |

| ~20 | -CH₃ |

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR (KBr or ATR) Data:

| Wavenumber (cm⁻¹) | Bond Vibration | Description |

| 3200-3400 (broad) | O-H stretch | Indicates the presence of the hydroxyl group. |

| 2900-3000 | C-H stretch (sp³) | Aromatic C-H stretches may also be observed. |

| 1600-1650 | C=N stretch | Characteristic of the pyrimidine ring. |

| 1550-1600 | C=C stretch | Characteristic of the pyrimidine ring. |

| 1200-1300 | C-O stretch | Confirms the presence of the hydroxyl group. |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected MS (EI) Data:

-

Molecular Ion (M⁺): A prominent peak at m/z = 110, corresponding to the molecular weight of this compound.

-

Key Fragmentation Peaks: Expect to see fragments corresponding to the loss of small molecules or radicals, such as the loss of CO (m/z = 82) or HCN (m/z = 83) from the pyrimidine ring.

Trustworthiness and Self-Validation

The protocols and characterization data presented in this guide are designed to be self-validating. The successful synthesis of the intermediates at each step should be confirmed by appropriate analytical techniques (e.g., TLC, melting point) before proceeding to the next step. The final product's identity and purity must be unequivocally confirmed by a comprehensive analysis of its spectroscopic data (NMR, IR, MS) and comparison with the expected values. Any significant deviation from the expected data should prompt a thorough investigation of the synthetic procedure and purification methods.

Conclusion

This technical guide provides a detailed and scientifically grounded framework for the synthesis and characterization of this compound. By following the proposed synthetic strategy and rigorous characterization workflow, researchers can confidently prepare this valuable building block for applications in drug discovery and medicinal chemistry. The insights into the causality behind experimental choices and the emphasis on self-validating protocols are intended to empower scientists to achieve reproducible and high-quality results.

References

- This guide is a compilation of established chemical principles and does not rely on a single primary source for the entire content.

- This compound - ChemBK. (2024-04-09).

- General principles of NMR, IR, and MS are fundamental concepts in organic chemistry and are not

- The synthetic protocol is a proposed route based on well-established pyrimidine synthesis reactions.

- Synthesis of pyrimidine nucleus. In SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from a relevant organic chemistry textbook or review on pyrimidine synthesis.

- The physical properties table is compiled from publicly available chemical d

- The expected NMR, IR, and MS data are predictions based on the analysis of structurally similar compounds and general spectroscopic principles.

Sources

The Emerging Potential of 2-Methylpyrimidin-5-ol and Its Derivatives in Drug Discovery: A Technical Guide

For Immediate Release

A Deep Dive into the Synthesis, Biological Activity, and Therapeutic Promise of a Versatile Pyrimidine Scaffold for Researchers, Scientists, and Drug Development Professionals.

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural and synthetic compounds with significant therapeutic value. As a fundamental component of nucleic acids, pyrimidines are readily recognized by biological systems, making them a privileged scaffold in the design of novel therapeutics.[1] Within this important class of heterocycles, 2-Methylpyrimidin-5-ol is emerging as a versatile building block with considerable potential for the development of new drugs targeting a range of diseases. This technical guide provides a comprehensive overview of the biological activities associated with this compound and its derivatives, offering insights into its synthesis, mechanisms of action, and future therapeutic applications.

The this compound Core: Synthesis and Properties

This compound is a white to pale yellow crystalline solid soluble in water, alcohol, and ester solvents.[2] It is primarily utilized as an intermediate or raw material in organic synthesis for the preparation of pharmaceuticals, pesticides, and dyes.[2]

Synthetic Approaches

A common laboratory-scale synthesis involves the reaction of 2-methylpyrimidine with sodium hydroxide.[2] For industrial applications, more scalable methods have been developed. For instance, a patented method for the synthesis of 2,4-dimethylpyrimidin-5-ol, a closely related analogue, utilizes 4-nitrophenol as a starting material. This process involves a regioselective condensation, and the nitrophenyl group serves as a protecting group that can be removed under mild conditions.[3] Such methodologies can be adapted for the synthesis of this compound, providing efficient routes to this key intermediate.

A general protocol for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, which can be precursors to this compound derivatives, involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts. This method is notable for its high yield and ability to produce pyrimidines without substitution at the 4-position.[4]

Experimental Protocol: General Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters[4]

-

Preparation of the Sodium Salt: Methyl formate is condensed with methyl 3,3-dimethoxypropionate in the presence of sodium hydride.

-

Reaction with Amidinium Salt: The resulting stable sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol is reacted with a chosen amidinium salt.

-

Work-up and Isolation: The reaction mixture is then subjected to standard aqueous work-up and purification procedures to yield the 2-substituted pyrimidine-5-carboxylic ester.

This foundational knowledge of synthesis is critical for the subsequent exploration of novel derivatives for drug discovery programs.

Biological Activities and Therapeutic Potential

While direct and extensive biological studies on this compound itself are limited, the broader family of pyrimidine derivatives exhibits a wide spectrum of pharmacological activities.[5] The structural features of this compound, particularly the hydroxyl group at the 5-position, provide a key handle for derivatization to explore these activities.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents, primarily through their role as antimetabolites that interfere with nucleic acid synthesis.[6][7] The rationale behind this is the structural similarity of synthetic pyrimidines to endogenous nucleobases, allowing them to be recognized and incorporated into metabolic pathways, leading to the inhibition of cell division.[7]

Many pyrimidine-based anticancer drugs also function as protein kinase inhibitors.[1] These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival. By designing derivatives of this compound that can fit into the ATP-binding pocket of specific kinases, it is possible to develop targeted cancer therapies.

Hypothetical Signaling Pathway Inhibition by this compound Derivatives

Caption: Potential inhibition of a growth factor signaling pathway by a this compound derivative.

Anti-inflammatory Activity

Inflammation is a complex biological response, and pyrimidine derivatives have shown promise in modulating various inflammatory pathways.[2] A key mechanism of action for many anti-inflammatory pyrimidines is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[2] By inhibiting COX-1 and/or COX-2, these compounds can reduce inflammation and pain.

The structure-activity relationship (SAR) of pyrimidine derivatives as anti-inflammatory agents suggests that the nature and position of substituents on the pyrimidine ring are crucial for activity.[5] For instance, studies on other heterocyclic scaffolds have shown that hydroxyl and methoxy groups can play a significant role in anti-inflammatory activity.[8] This suggests that derivatization of the 5-hydroxyl group of this compound could lead to potent anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Representative Pyrimidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Pyrimidine Derivative 5 | COX-2 | 0.04 ± 0.09 | [2] |

| Pyrimidine Derivative 6 | COX-2 | 0.04 ± 0.02 | [2] |

| Celecoxib (Standard) | COX-2 | 0.04 ± 0.01 | [2] |

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Pyrimidine derivatives have a long history of use as antimicrobial drugs, with mechanisms of action that include the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.

The SAR of antimicrobial pyrimidines indicates that various substituents can enhance activity. For example, the introduction of a thiazole ring has been shown to confer antibacterial and antitubercular properties. Derivatives of this compound could be synthesized with diverse heterocyclic moieties to explore their potential as novel antimicrobial agents.

Experimental Workflow for Antimicrobial Screening

Caption: A typical workflow for the synthesis and evaluation of novel antimicrobial agents.

Future Directions and Conclusion

This compound represents a promising and underexplored scaffold in medicinal chemistry. Its utility as a synthetic intermediate is already established, as exemplified by its role in the synthesis of the insomnia drug Lemborexant.[3] The diverse biological activities of the broader pyrimidine class strongly suggest that derivatives of this compound could yield novel therapeutics for cancer, inflammation, and infectious diseases.

Future research should focus on the systematic synthesis and screening of this compound derivatives. By leveraging established SAR principles for pyrimidines and employing modern drug design techniques such as molecular docking, researchers can rationally design libraries of compounds with a high probability of biological activity. The hydroxyl group at the 5-position provides a convenient point for chemical modification, allowing for the exploration of a wide range of functional groups and their impact on therapeutic efficacy.

References

- Al-Ostoot, F. H., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(42), 26233-26265.

- Bessenyei, M., et al. (2023). Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. U.S.

- Khan, K. M., et al. (2014). Anti-inflammatory activity of 3-thiazolyl coumarins. Medicinal Chemistry, 10(7), 711-719.

- Kloubert, V., et al. (2015).

- Kumar, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Bioactive Compounds, 18(5), e1875-8653.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

- Ghorab, M. M., et al. (2010). Synthesis of some new pyrazolo[3,4-d]pyrimidine derivatives of expected anticancer and radioprotective activity. European Journal of Medicinal Chemistry, 45(1), 171-178.

- Kandeel, M. M., & Kamal, A. M. (2011). Pyrimidine as Anticancer Agent: A Review. Journal of Advanced Scientific Research, 2(4), 13-23.

- Malik, N., Dhiman, P., & Khatkar, A. (2019).

- Jain, A. K., & Sharma, S. (1990). Hypolipidemic activity of 6-amino-2-mercapto-5-methyl-pyrimidine-4-carboxylic acid and related derivatives in rodents. Arzneimittelforschung, 40(5), 546-549.

- BenchChem. (2025). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.

- Hranjec, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(16), 5096.

- Ghannoum, M. A., et al. (1988). Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans. Folia microbiologica, 33(3), 198-207.

- Ołdak, A., et al. (2010). Synthesis and biological properties of 5-hydroxy-methylpyrimidines. Acta poloniae pharmaceutica, 67(4), 353-358.

- El-Metwaly, A. M., et al. (2023). A brief structure–activity relationship (SAR) study of the active pyrazolopyrimidines. Journal of Molecular Structure, 1274, 134543.

- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Kumar, D., et al. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of young pharmacists : JYP, 5(4), 158-163.

- Schade, D., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 14(16), 1541-1554.

- Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.

- Editorial Office. (2023).

- Bakal, R. R., & Gattani, S. G. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(21), 7543.

- Kumar, G. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.

- ChemBK. (2024). This compound. ChemBK.

- Roth, B., et al. (1988). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 12. 1,2-Dihydroquinolylmethyl analogues with high activity and specificity for bacterial dihydrofolate reductase. Journal of medicinal chemistry, 31(1), 122-129.

- Smirnova, A. A., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 123.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. SYNTHESIS, 2002(05), 720-722.

- Taylor, E. C., & Macor, J. E. (1987). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. Journal of Heterocyclic Chemistry, 24(5), 1477-1479.

- Deshmukh, S. R., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S3), 11624-11641.

- Wang, S., et al. (2017).

- Ahmed, N. M., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. Molecules, 28(4), 1849.

Sources

- 1. mdpi.com [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates - Google Patents [patents.google.com]

- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dl.ndl.go.jp [dl.ndl.go.jp]

- 7. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

2-Methylpyrimidin-5-ol: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Pyrimidine Core

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from the essential building blocks of life—the nucleobases uracil, thymine, and cytosine—to a multitude of synthetic drugs.[1][2] Its prevalence in approved therapeutics stems from its unique physicochemical properties. The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets, while the aromatic system can engage in π-stacking and other non-covalent interactions.[1][2] Furthermore, the pyrimidine scaffold serves as a versatile template for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug candidates. This guide focuses on a particularly valuable, yet perhaps under-explored, member of this family: 2-Methylpyrimidin-5-ol. We will delve into its synthesis, reactivity, and its emerging role as a privileged building block in the design of novel therapeutics, providing both a theoretical framework and practical insights for its application in drug discovery programs.

Physicochemical Properties and Tautomerism: More Than Meets the Eye

This compound is a white to pale yellow crystalline solid with a molecular weight of 110.11 g/mol . It is soluble in water, as well as in polar organic solvents like alcohols and esters.

A critical aspect of the chemistry of this compound, and indeed all hydroxypyrimidines, is the phenomenon of keto-enol tautomerism.[3][4][5] The "hydroxypyrimidine" form (the enol tautomer) exists in equilibrium with its keto tautomer, 2-methylpyrimidin-5(4H)-one. This equilibrium is dynamic and can be influenced by factors such as the solvent, pH, and temperature.[3] In non-polar solvents, the enol form may be more prevalent, while polar solvents can favor the keto form.[3] This tautomeric behavior has profound implications for its biological activity, as the different forms present distinct hydrogen bonding patterns and shapes, which can lead to differential binding to target proteins.[4][5]

| Property | Value | Source |

| Molecular Formula | C5H6N2O | ChemBK |

| Molecular Weight | 110.11 g/mol | ChemBK |

| Appearance | White to pale yellow crystalline solid | ChemBK |

| Solubility | Soluble in water, alcohols, and esters | ChemBK |

Synthesis of this compound and its Analogs: Building the Core

The synthesis of substituted pyrimidines is a well-established field, with several classical methods available. A common and versatile approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine.

General Synthesis of 2,4-Disubstituted-5-hydroxypyrimidines

Protocol: Synthesis of 2,4-Dimethylpyrimidin-5-ol (as an illustrative example) [6]

-

Step 1: Reaction of a Nitrophenyl Compound with N,N-Dimethylformamide Diethyl Acetal. This step likely forms an enamine intermediate, which is a common strategy to activate a position for subsequent cyclization.

-

Step 2: Cyclization with an Amidine. The enamine intermediate is then reacted with an amidine (in this case, acetamidine) to form the pyrimidine ring.

-

Step 3: Hydrolysis. A final hydrolysis step, often under basic conditions, is employed to liberate the hydroxyl group.

Reactivity and Functionalization: Expanding Chemical Diversity

The this compound scaffold offers multiple sites for chemical modification, allowing for the exploration of a broad chemical space in drug discovery. The key positions for functionalization are the hydroxyl group at C5, and the C4 and C6 positions of the pyrimidine ring.

Reactions at the C5-Hydroxyl Group

The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents. These modifications can be used to modulate the compound's lipophilicity, introduce new binding interactions, or act as a handle for further derivatization.

Functionalization at the C4 and C6 Positions

The C4 and C6 positions of the pyrimidine ring are susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of the substituents.

-

Electrophilic Substitution: While the pyrimidine ring is generally electron-deficient, the presence of the electron-donating hydroxyl group at C5 can activate the ring towards electrophilic substitution, particularly at the C4 and C6 positions.

-

Nucleophilic Aromatic Substitution (SNAr): A common strategy for functionalizing the pyrimidine ring is to first introduce a good leaving group, such as a halogen, at the C4 or C6 position. This can be achieved through various halogenating agents. The resulting halopyrimidine can then undergo SNAr with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functional groups.

-

Palladium-Catalyzed Cross-Coupling Reactions: In recent years, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have become powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The pyrimidine core is a well-established pharmacophore in a wide range of therapeutic areas.[1][2] The this compound scaffold, with its specific substitution pattern, offers a unique platform for the design of targeted therapies.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] The pyrimidine ring is a common feature in many kinase inhibitors, often acting as a hinge-binder by forming hydrogen bonds with the backbone of the kinase hinge region. The 2-methyl and 5-hydroxyl groups of this compound can be strategically utilized to achieve potent and selective inhibition of various kinases. For example, a series of 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent dual Src/Abl kinase inhibitors with significant antitumor activity.[8]

GPCR Modulators

G-protein coupled receptors (GPCRs) are another major class of drug targets, involved in a wide array of physiological processes.[9][10] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer a promising approach for achieving greater subtype selectivity and a more nuanced modulation of receptor activity.[9][11][12] The this compound scaffold can be elaborated to design allosteric modulators of GPCRs, with the potential to treat a range of central nervous system disorders.[9]

ADME and Toxicology Considerations

The absorption, distribution, metabolism, and excretion (ADME) and toxicological (Tox) properties of a drug candidate are critical for its success.[13][14][15] The pyrimidine ring can influence these properties in several ways. The nitrogen atoms can increase aqueous solubility and provide sites for metabolism. The overall lipophilicity of the molecule, which can be modulated by the substituents on the pyrimidine ring, will affect its absorption and distribution.[1]

In silico tools and in vitro assays are increasingly used in the early stages of drug discovery to predict the ADME-Tox profile of compounds and guide the design of molecules with favorable pharmacokinetic and safety profiles.[15][16] For compounds containing the this compound core, it is important to assess their metabolic stability, potential for off-target activities, and cytotoxicity.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for medicinal chemistry. Its straightforward synthesis, multiple sites for functionalization, and the inherent biological relevance of the pyrimidine core make it an attractive starting point for the design of novel therapeutics. The critical role of tautomerism in influencing its interactions with biological targets adds another layer of complexity and opportunity for rational drug design. As our understanding of the structural requirements for targeting specific proteins continues to grow, we can expect to see the this compound scaffold incorporated into an increasing number of innovative and effective medicines.

References

- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.

- Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central.

- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline.

- Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Ningbo Inno Pharmchem Co., Ltd.

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed.

- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry (RSC Publishing).

- 2-Hydroxy-5-methylpyridine synthesis. ChemicalBook.

- 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. PMC - PubMed Central.

- Studies on Pyrimidines. I.

- Development of allosteric modulators of GPCRs for tre

- The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific.

- Keto-Enol Tautomerism. YouTube.

- Synthesis of 2‐substituted 4‐oxo‐5‐nitropyrimidines from methyl 3‐ethoxy‐2‐nitroacrylate and other reactions.

- 4-Methyl-5-hydroxypyrimidine and its N-oxides: Synthesis and investigation of the reactivities in electrophilic substitution. ElectronicsAndBooks.

- Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

- Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates.

- 5.1: Keto-Enol Tautomerism. Chemistry LibreTexts.

- 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.

- Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity. PubMed.

- Novel Allosteric Modulators of G Protein-coupled Receptors. PMC - PubMed Central.

- Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

- Method for producing 2-hydroxy-5-methylpyridine.

- ADME and Toxicology. Molecular Design Research Network (MoDRN) - Yale University.

- 888. Pyrimidines. Part XI. Synthesis of 5-hydroxypyrimidine and related compounds. Journal of the Chemical Society (Resumed) (RSC Publishing).

- In vitro ADME-Tox characterisation in drug discovery and development. VectorB2B.

- Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.

- Synthesis of 2,4,5-trisubstituted pyrimidines.

- Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. PubMed Central.

- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.

- Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.

- Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed.